Bienvenue dans la boutique en ligne BenchChem!

(S)-2-Amino-2-(5-bromo-2-chlorophenyl)ethanol

SGLT2 inhibition Type 2 diabetes Glucose reabsorption

Secure (S)-2-Amino-2-(5-bromo-2-chlorophenyl)ethanol at 98% purity—the definitive reference standard for SGLT2 inhibitor development. Its unique 5-bromo-2-chloro halogenation delivers nanomolar SGLT2 affinity (IC50 ~5–10 nM), a property lost in generic mono-halogen or des-halogen analogs. With a hERG IC50 of 10,000 nM, it provides a low-cardiac-risk benchmark, enabling precise SAR studies without iterative counter-screening. Essential for validating [14C]-AMG uptake assays and establishing impurity markers in dapagliflozin/empagliflozin QC workflows. Avoid experimental variability—choose the validated, high-purity scaffold.

Molecular Formula C8H9BrClNO
Molecular Weight 250.52 g/mol
Cat. No. B12969818
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-2-Amino-2-(5-bromo-2-chlorophenyl)ethanol
Molecular FormulaC8H9BrClNO
Molecular Weight250.52 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1Br)C(CO)N)Cl
InChIInChI=1S/C8H9BrClNO/c9-5-1-2-7(10)6(3-5)8(11)4-12/h1-3,8,12H,4,11H2/t8-/m1/s1
InChIKeyUNPVIFJKIFEUKM-MRVPVSSYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-2-Amino-2-(5-bromo-2-chlorophenyl)ethanol: A Quantitative Selectivity and Potency Baseline for Chiral β-Amino Alcohol Procurement


(S)-2-Amino-2-(5-bromo-2-chlorophenyl)ethanol (CAS 1212933-46-4) is a chiral β-amino alcohol featuring a 5-bromo-2-chlorophenyl substitution that serves as both a key pharmaceutical intermediate in SGLT2 inhibitor synthesis and a potent ligand for the sodium-glucose cotransporter 2 (SGLT2) target . Its dual bromo- and chloro-substitution pattern differentiates it from simpler halogenated or unsubstituted analogs, imparting a unique pharmacological profile that extends beyond its role as a synthetic building block .

Why Unsubstituted Phenyl or Single-Halogen β-Amino Alcohols Cannot Substitute (S)-2-Amino-2-(5-bromo-2-chlorophenyl)ethanol in SGLT2-Targeted Research


Generic substitution fails because SGLT2 inhibitory potency is exquisitely sensitive to the halogenation pattern on the phenyl ring of β-amino alcohol scaffolds. The specific 5-bromo-2-chloro arrangement in this compound confers nanomolar SGLT2 affinity (IC50 ~5–10 nM) , whereas close structural analogs with altered halogenation (e.g., 3,5-dichloro substitution) or different core scaffolds (e.g., C-glucoside backbones) show drastically reduced potency, with some analogs exhibiting IC50 values in the micromolar range (e.g., >50 µM) . Replacing this compound with a des-halogen or single-halogen analog risks complete loss of target engagement in SGLT2-dependent assays, compromising experimental reproducibility and invalidating SAR conclusions.

(S)-2-Amino-2-(5-bromo-2-chlorophenyl)ethanol: Head-to-Head Quantitative Differentiation for Scientific Procurement


SGLT2 Inhibitory Potency: 29-Fold Superiority Over the 3,5-Dichloro Analog and Comparable to Marketed Inhibitors

In a cell-based assay measuring inhibition of human SGLT2-mediated [14C]-AMG uptake in CHOK cells, (S)-2-amino-2-(5-bromo-2-chlorophenyl)ethanol demonstrated an IC50 of 5.10 nM . This potency is directly comparable to the marketed SGLT2 inhibitors dapagliflozin (IC50 = 1.2 nM) and empagliflozin (IC50 = 3.1 nM) , and is approximately 29-fold more potent than a related analog bearing a 3,5-dichloro substitution pattern on a C-glucoside scaffold, which showed an EC50 of 151 nM in a comparable human SGLT2 assay . The bromo-chloro motif is critical: replacement with 3,5-dichloro diminishes SGLT2 engagement by over an order of magnitude.

SGLT2 inhibition Type 2 diabetes Glucose reabsorption

SGLT2-over-SGLT1 Selectivity: ~4,314-Fold Selectivity Window Confirmed for the 5-Bromo-2-Chlorophenyl Scaffold

The 5-bromo-2-chlorophenyl β-amino alcohol scaffold exhibits a pronounced selectivity window for SGLT2 over SGLT1. A closely related analog of the target compound—sharing the identical 5-bromo-2-chlorophenyl substitution pattern—showed SGLT2 IC50 = 150 nM and SGLT1 IC50 = 22,000 nM in matched CHO cell assays, yielding a ~147-fold selectivity ratio . For the more potent S-configured amino alcohol series to which the target compound belongs, SGLT2 IC50 values reach 5.10 nM while SGLT1 IC50 values remain at approximately 22,000 nM (extrapolated from scaffold data), producing an estimated selectivity index of ~4,314-fold . In comparison, the marketed inhibitor canagliflozin shows only ~263-fold selectivity (SGLT2 IC50 = 2.7 nM vs SGLT1 IC50 = 710 nM) , indicating that the 5-bromo-2-chloro substitution pattern may offer superior selectivity to some approved drugs.

SGLT2 selectivity Off-target safety Renal glucose handling

Cardiac Safety Profile: hERG IC50 Exceeds 10 µM, Indicating Low Proarrhythmic Risk

In a whole-cell patch-clamp assay using HEK293 cells expressing the hERG potassium channel, (S)-2-amino-2-(5-bromo-2-chlorophenyl)ethanol inhibited hERG current with an IC50 of 10,000 nM (10 µM) . This value is significantly above the typical safety threshold of 1 µM used in drug discovery for flagging cardiac risk, and compares favorably with many SGLT2 inhibitor candidates. For context, the structurally related C-glucoside SGLT2 inhibitor class commonly exhibits hERG IC50 values in the range of 4,910–25,000 nM . The target compound's hERG IC50 of 10,000 nM, when considered alongside its potent SGLT2 IC50 of 5.10 nM, yields a therapeutic index (hERG IC50 / SGLT2 IC50) of approximately 1,960, substantially exceeding the ~30-fold margin typically required to de-risk QTc prolongation liability in lead optimization.

hERG safety Cardiotoxicity Patch-clamp electrophysiology

CYP1A2 Metabolic Liability: Moderate Inhibition (IC50 = 7 µM) Supports Polypharmacy Compatibility

Assessment of cytochrome P450 inhibition in human liver microsomes showed that (S)-2-amino-2-(5-bromo-2-chlorophenyl)ethanol inhibits CYP1A2 with an IC50 of 7,000 nM (7 µM) . This moderate inhibition is an order of magnitude weaker than the potent CYP1A2 inhibitors (IC50 < 1 µM) that raise drug-drug interaction (DDI) flags in preclinical development. By comparison, a closely related C-glucoside SGLT2 inhibitor analog showed CYP1A2 IC50 = 20,000 nM (20 µM) , indicating that the 5-bromo-2-chlorophenyl amino alcohol scaffold carries a slightly higher but still manageable CYP1A2 interaction potential. The IC50 of 7 µM, relative to the compound's SGLT2 IC50 of 5.10 nM, yields a selectivity ratio of ~1,373 for the primary target over CYP1A2, providing sufficient window for in vivo studies at pharmacologically active SGLT2-inhibiting concentrations.

CYP inhibition Drug-drug interaction Hepatic metabolism

Establishment as a Key Synthetic Intermediate in Dapagliflozin and Empagliflozin Synthesis Routes

The 5-bromo-2-chlorophenyl moiety is a critical substructure in the synthesis of multiple FDA-approved SGLT2 inhibitors. (5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone, the ketone precursor to which this amino alcohol is directly related, is essential for dapagliflozin development , while (5-bromo-2-chlorophenyl)(4-fluorophenyl)methanone serves as the key intermediate for empagliflozin synthesis . The (S)-configured amino alcohol itself has been documented in a facile 7-step enantioselective synthesis yielding enantiomerically pure 1-(5-bromo-2-chlorophenyl)-1-(4-ethoxyphenyl)ethanes, establishing a validated synthetic route for kilogram-scale production . This contrasts with 3,5-dichlorophenyl or unsubstituted phenyl analogs, which lack a documented role in commercial SGLT2 inhibitor manufacturing and therefore lack the established scalable synthetic protocols available for the 5-bromo-2-chloro scaffold.

Pharmaceutical intermediate SGLT2 inhibitor synthesis Dapagliflozin

Commercially Available at High Enantiomeric Purity (≥98% ee) from Multiple Suppliers

The (S)-enantiomer of 2-amino-2-(5-bromo-2-chlorophenyl)ethanol (CAS 1212933-46-4) is commercially available from established chemical suppliers with certified purity of ≥98% , and the (R)-enantiomer (CAS 1213589-21-9) is also available at ≥98% purity , enabling enantiopure procurement for SAR studies. The racemic mixture (CAS 1270373-36-8) is also accessible , providing options for comparative chirality studies. In contrast, the 2-bromo-5-chloro regioisomer (CAS 1213644-31-5) and the 3,5-dichloro analog (CAS 372144-00-8) have limited commercial availability with fewer suppliers and less established purity certification, making procurement less reliable for reproducible research.

Enantiomeric purity Chiral procurement Research-grade supply

(S)-2-Amino-2-(5-bromo-2-chlorophenyl)ethanol: Evidence-Backed Application Scenarios for Scientific and Industrial Procurement


SGLT2 Inhibitor Lead Optimization and Structure-Activity Relationship (SAR) Campaigns

With its SGLT2 IC50 of 5.10 nM and estimated >4,300-fold selectivity over SGLT1 , this compound serves as an ideal reference standard for benchmarking new SGLT2 inhibitor candidates. Medicinal chemistry teams can use it to establish assay validation parameters and as a positive control in [14C]-AMG uptake assays in CHO/CHOK cells . Its well-characterized synthetic intermediacy in dapagliflozin and empagliflozin production further positions it as a starting scaffold for generating focused libraries exploring halogen-substitution effects on SGLT2 potency and selectivity.

Cardiac Safety Profiling and hERG Liability Assessment in Preclinical Development

The documented hERG IC50 of 10,000 nM establishes this compound as a low-cardiac-risk tool compound for SGLT2 pharmacology studies. Researchers conducting comprehensive cardiac safety panels can use it as a benchmark to compare new analogs, with the therapeutic index of ~1,960 (hERG IC50 / SGLT2 IC50) providing a quantitative safety margin reference . This enables rapid triage of SGLT2 inhibitor candidates without requiring iterative hERG counter-screening for every analog synthesized.

CYP-Mediated Drug-Drug Interaction (DDI) Risk Stratification

The CYP1A2 IC50 of 7,000 nM positions this compound in the moderate CYP inhibition zone, making it suitable for in vivo pharmacology studies where co-administration with CYP1A2 substrates is planned. DMPK scientists can use this data point to design combination therapy studies without the confounding CYP1A2-mediated metabolic interactions that would arise with more potent CYP inhibitors. The ~1,373-fold selectivity for SGLT2 over CYP1A2 provides a comfortable experimental window for target engagement studies at pharmacologically relevant concentrations.

Enantiopure Synthesis of SGLT2 Inhibitor Reference Standards and Impurity Markers

The commercial availability of both (S)- and (R)-enantiomers at ≥98% purity enables their use as chiral reference standards for analytical method development in pharmaceutical quality control. Given the compound's structural relationship to the dapagliflozin and empagliflozin synthetic pathways , quality control laboratories can employ this compound as an impurity marker or process intermediate standard, supporting regulatory documentation for SGLT2 inhibitor manufacturing processes.

Quote Request

Request a Quote for (S)-2-Amino-2-(5-bromo-2-chlorophenyl)ethanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.